molecular formula C21H16F3N3O4 B2645155 4-(9H-Fluoren-9-ylmethoxycarbonylamino)-1-(2,2,2-trifluoroethyl)pyrazole-3-carboxylic acid CAS No. 2411250-33-2

4-(9H-Fluoren-9-ylmethoxycarbonylamino)-1-(2,2,2-trifluoroethyl)pyrazole-3-carboxylic acid

Cat. No.: B2645155
CAS No.: 2411250-33-2
M. Wt: 431.371
InChI Key: CEVBMOXYTPCPLX-UHFFFAOYSA-N
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Description

4-(9H-Fluoren-9-ylmethoxycarbonylamino)-1-(2,2,2-trifluoroethyl)pyrazole-3-carboxylic acid is a complex organic molecule, valued for its distinct chemical structure and potential applications in various scientific fields. It features a fluorenylmethoxycarbonyl group and a pyrazole moiety, making it a subject of interest in synthetic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Preparation involves several steps, typically starting with the synthesis of intermediate compounds that are subsequently transformed. A common approach might include:

  • Formation of the fluorenylmethoxycarbonyl (Fmoc) protected amine.

  • Synthesis of the pyrazole derivative.

  • Coupling reactions to introduce the trifluoroethyl and carboxylic acid groups.

Industrial Production Methods: Industrial synthesis often involves optimization for scale, focusing on yield, purity, and cost-effectiveness. Techniques like catalytic hydrogenation, use of protecting groups, and solvent selection are critical.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various reactions, including:

  • Oxidation: Introduction of oxygen or removal of hydrogen.

  • Reduction: Removal of oxygen or introduction of hydrogen.

  • Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

  • Oxidation: : Use of reagents like potassium permanganate or chromium trioxide.

  • Reduction: : Employing hydrogen gas with a palladium catalyst.

  • Substitution: : Utilizing halogens like chlorine or bromine under controlled conditions.

Major Products: The reactions typically yield derivatives that maintain the core structure but exhibit modified functional groups, enhancing their properties for specific applications.

Scientific Research Applications

Chemistry: : Used as a building block in organic synthesis to create complex molecules. Biology : Studied for its interactions with biological macromolecules. Medicine : Potential precursor in drug development, especially for anti-inflammatory and anticancer drugs. Industry : Used in the synthesis of advanced materials like polymers.

Mechanism of Action

The compound's effects are mediated by its ability to interact with specific molecular targets, such as enzymes or receptors. Its mechanism often involves inhibition or activation of these targets, affecting biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylic acid

  • 4-(9H-Fluoren-9-ylmethoxycarbonylamino)-1H-pyrazole-3-carboxylic acid

Uniqueness: Compared to similar molecules, 4-(9H-Fluoren-9-ylmethoxycarbonylamino)-1-(2,2,2-trifluoroethyl)pyrazole-3-carboxylic acid offers a distinct combination of fluorinated and pyrazole components, providing unique reactivity and biological interactions that are beneficial in specialized applications.

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Properties

IUPAC Name

4-(9H-fluoren-9-ylmethoxycarbonylamino)-1-(2,2,2-trifluoroethyl)pyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16F3N3O4/c22-21(23,24)11-27-9-17(18(26-27)19(28)29)25-20(30)31-10-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-9,16H,10-11H2,(H,25,30)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEVBMOXYTPCPLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=CN(N=C4C(=O)O)CC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16F3N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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